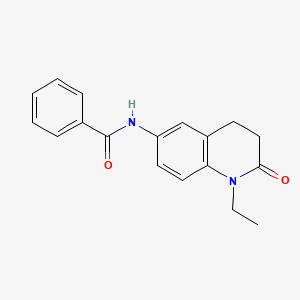

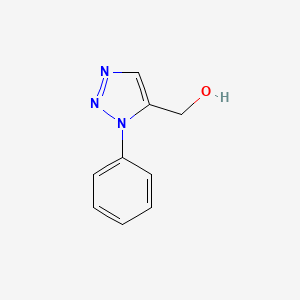

(1-phenyl-1H-1,2,3-triazol-5-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1-phenyl-1H-1,2,3-triazol-5-yl)methanol” is a compound that contains a triazole moiety. Triazoles are planar and aromatic, and they are highly soluble in water . The compound also contains a phenyl group attached to the triazole ring .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Mitsunobu reaction, Suzuki–Miyaura cross-coupling reaction, and “Click” chemistry . These reactions can be performed in various solvents, including aqueous medium .Molecular Structure Analysis

The molecular structure of “this compound” includes a triazole ring attached to a phenyl group. The triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms . The phenyl group is a six-membered aromatic ring .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can participate in the Suzuki–Miyaura cross-coupling reaction . It can also undergo hydroxylation of the CH2 group next to the triazole and hydrolysis of the ester bond .Physical and Chemical Properties Analysis

Triazoles, including “this compound”, are highly soluble in water. In aqueous solution, they tautomerize to their 2H-isomer with a 1H/2H ratio of ≈1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .科学的研究の応用

Crystal Structure and α-Glycosidase Inhibition

The compound (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate, closely related to (1-phenyl-1H-1,2,3-triazol-5-yl)methanol, has been studied for its crystal structure and α-glycosidase inhibition activity. It exhibits mild α-glycosidase inhibition, which could be significant in developing treatments for diseases like diabetes (Gonzaga et al., 2016).

Catalysis in Huisgen 1,3-Dipolar Cycloadditions

A variant of the compound, tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, has been synthesized and shown to be a highly effective catalyst for Huisgen 1,3-dipolar cycloadditions. This reaction is significant in organic synthesis and pharmaceutical development (Ozcubukcu et al., 2009).

Antimicrobial Activity

Compounds synthesized using a variant of this compound have demonstrated high antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Sunitha et al., 2017).

Liquid Crystal Properties

The synthesis and characterization of aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone, a compound structurally similar to this compound, revealed liquid crystal properties. This opens the door to applications in materials science, particularly in the field of liquid crystal displays (Zhao et al., 2013).

Corrosion Inhibition

Derivatives of this compound have been investigated as corrosion inhibitors for mild steel in acidic media. Their effectiveness in protecting metal surfaces against corrosion could be valuable in industrial applications (Ma et al., 2017).

作用機序

Target of Action

Similar compounds have been found to target enzymes like carbonic anhydrase-ii and aminoacyl-tRNA synthetases . These enzymes play crucial roles in various biological processes, including pH regulation and protein synthesis, respectively .

Mode of Action

It’s speculated that similar compounds may undergo a nucleophilic substitution reaction with certain residues, resulting in the inactivation of the catalytic site . The triazole moieties and the triazole-linked aromatic rings of the ligands stabilize in the active site through a multitude of van der Waals interactions .

Biochemical Pathways

Related compounds have been shown to affect the pathways involving the targeted enzymes . For instance, inhibition of carbonic anhydrase-II can disrupt pH regulation and fluid balance in cells .

Result of Action

Similar compounds have been shown to induce apoptosis via cell cycle arrest at certain phases .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can affect the action of similar compounds .

将来の方向性

Triazole derivatives, including “(1-phenyl-1H-1,2,3-triazol-5-yl)methanol”, have shown promise in various fields, including pharmaceuticals and agrochemicals . Future research could focus on further chemical optimization and biological research to find non-toxic antituberculosis agents with a novel mechanism of action .

生化学分析

Biochemical Properties

It is known that 1,2,3-triazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . As a result, a variety of bioactive compounds with antibacterial , anticancer , and anti-hypercholesterolemic actions have begun to target these triazole conjugated structural motifs as a common pharmacological target .

Cellular Effects

Some derivatives of 1,2,3-triazoles have shown potent antitubercular activity . The compound 8l, a derivative of 1,2,3-triazole, was found to be the most active antitubercular agent with an MIC value of 3.125 µg/mL, against Mtb H37Rv .

Molecular Mechanism

It is known that the interaction between 1,2,3-triazoles and other compounds involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .

Temporal Effects in Laboratory Settings

It is known that 1,2,3-triazoles are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Dosage Effects in Animal Models

It is known that many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .

Metabolic Pathways

It is known that 1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology and industry .

Transport and Distribution

It is known that 1,2,3-triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Subcellular Localization

It is known that 1,2,3-triazoles are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

特性

IUPAC Name |

(3-phenyltriazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-7-9-6-10-11-12(9)8-4-2-1-3-5-8/h1-6,13H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKBZKBDHCCBBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CN=N2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2617123.png)

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2617124.png)

![1-(4-methylphenyl)-4-(triphenyl-lambda~5~-phosphanylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione](/img/structure/B2617126.png)

![5-(2-{[(2-Chloro-6-fluorobenzyl)oxy]imino}ethyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2617128.png)

![3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2617129.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B2617133.png)

amino}piperidin-1-yl)ethan-1-one](/img/structure/B2617134.png)

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2617135.png)

![N-(3-acetamidophenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2617136.png)

![2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2617142.png)